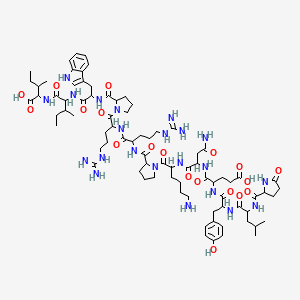
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine, also known as this compound, is a useful research compound. Its molecular formula is C80H122N22O19 and its molecular weight is 1695.991. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview of the Compound
The compound “5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine” is a complex peptide consisting of multiple amino acids. Peptides like this one can exhibit various biological activities depending on their sequence and structure.
- Cell Signaling : Peptides can act as signaling molecules, influencing cellular processes such as proliferation, differentiation, and apoptosis. The specific amino acid composition can determine the receptor interactions and downstream signaling pathways activated.
- Antioxidant Properties : Certain peptides have been shown to possess antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Some peptides exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or treatments for infections.
- Hormonal Functions : Peptides may mimic or inhibit hormones, influencing metabolic processes, immune responses, and other physiological functions.
Case Studies and Research Findings
- Antioxidant Activity : Research has indicated that specific peptides derived from food proteins can exhibit significant antioxidant activity. For example, peptides from whey protein have been shown to scavenge free radicals effectively, suggesting that similar sequences in the compound could have comparable effects.
- Antimicrobial Peptides : A study highlighted the role of peptides in innate immunity, where certain sequences were found to disrupt bacterial membranes, leading to cell death. This suggests that the complex nature of the compound might allow it to function similarly against pathogenic microorganisms.
- Neuroprotective Effects : Some peptides have been studied for their neuroprotective effects in models of neurodegenerative diseases. For instance, peptides derived from collagen have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.
Data Table
属性
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H122N22O19/c1-7-43(5)64(75(117)100-65(78(120)121)44(6)8-2)99-72(114)57(39-46-41-89-49-18-10-9-17-48(46)49)98-74(116)60-23-16-36-102(60)77(119)54(21-14-34-88-80(85)86)93-66(108)50(20-13-33-87-79(83)84)92-73(115)59-22-15-35-101(59)76(118)53(19-11-12-32-81)94-71(113)58(40-61(82)104)97-68(110)52(29-31-63(106)107)91-70(112)56(38-45-24-26-47(103)27-25-45)96-69(111)55(37-42(3)4)95-67(109)51-28-30-62(105)90-51/h9-10,17-18,24-27,41-44,50-60,64-65,89,103H,7-8,11-16,19-23,28-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,114)(H,100,117)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHXDDXOZXCFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H122N22O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657552 |
Source


|
| Record name | 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1696.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-52-0 |
Source


|
| Record name | 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














